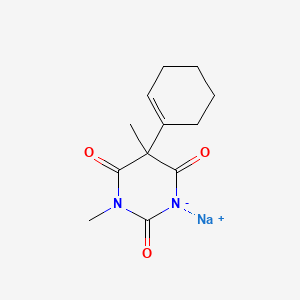
Hexobarbital sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
L'hexobarbital sodique peut être synthétisé par plusieurs voies de synthèse. Une méthode courante implique la réaction du 2-cyanopropanoate de cyclohex-1-ényle avec la guanidine et le méthylate de sodium pour former un intermédiaire d'hexobarbital sodique, qui est ensuite méthylé avec du sulfate de diméthyle . Une autre voie implique la réaction du 2-cyano-2-(cyclohex-1-ényl)propanoate d'éthyle avec la N-méthylurée . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant ces voies de réaction ou des voies similaires pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
L'hexobarbital sodique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de l'hexobarbital sodique peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications De Recherche Scientifique
L'hexobarbital sodique a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier la réactivité et les mécanismes des barbituriques. En biologie, l'hexobarbital sodique est utilisé dans le test du sommeil à l'hexobarbital (HST) pour identifier les rongeurs ayant une intensité d'oxydation microsomale élevée ou faible, les classant en métabolisateurs rapides ou lents . En médecine, il a été historiquement utilisé comme anesthésique et sédatif, bien qu'il ait été largement remplacé par des alternatives plus sûres . Dans l'industrie, l'hexobarbital sodique est utilisé dans la synthèse d'autres dérivés de barbituriques et de composés apparentés.
Mécanisme d'action
L'hexobarbital sodique exerce ses effets en se liant à un site distinct associé à un ionophore de chlorure au niveau du récepteur de l'acide gamma-aminobutyrique (GABA). Cette liaison augmente la durée pendant laquelle l'ionophore de chlorure est ouvert, prolongeant l'effet inhibiteur post-synaptique du GABA dans le thalamus . Ce mécanisme améliore la neurotransmission inhibitrice, conduisant aux effets sédatifs et hypnotiques de l'hexobarbital sodique.
Mécanisme D'action
Hexobarbital sodium exerts its effects by binding to a distinct site associated with a chloride ionophore at the gamma-aminobutyric acid (GABA) receptor. This binding increases the duration of time for which the chloride ionophore is open, prolonging the post-synaptic inhibitory effect of GABA in the thalamus . This mechanism enhances the inhibitory neurotransmission, leading to the sedative and hypnotic effects of this compound.
Comparaison Avec Des Composés Similaires
L'hexobarbital sodique est similaire à d'autres dérivés de barbituriques tels que le thiopental, le pentobarbital et le phénobarbital. il est unique par son apparition relativement rapide de l'action et sa courte durée des effets . Le thiopental, par exemple, a une durée d'action plus longue et est couramment utilisé pour l'induction de l'anesthésie . Le pentobarbital et le phénobarbital ont des profils pharmacocinétiques différents et sont utilisés à des fins thérapeutiques différentes. Les propriétés uniques de l'hexobarbital sodique le rendent adapté à des applications spécifiques où une apparition rapide et une courte durée sont souhaitées.
Propriétés
Numéro CAS |
50-09-9 |
|---|---|
Formule moléculaire |
C12H16N2NaO3 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
sodium;5-(cyclohexen-1-yl)-1,5-dimethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3.Na/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16;/h6H,3-5,7H2,1-2H3,(H,13,15,17); |
Clé InChI |
SVNBLYILNKAFQM-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)[N-]C(=O)N(C1=O)C)C2=CCCCC2.[Na+] |
SMILES canonique |
CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2.[Na] |
Key on ui other cas no. |
50-09-9 |
Synonymes |
Evipan Hexenal Hexobarbital Hexobarbital, Sodium Hexobarbitone Sodium Hexobarbital |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















